1-(6-chloropyridazin-3-yl)-4-(3,4-diethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
1-(6-Chloropyridazin-3-yl)-4-(3,4-diethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a chloropyridazinyl group, a diethoxyphenyl group, and a pyrazolopyridine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridazin-3-yl)-4-(3,4-diethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine core.
Introduction of the Chloropyridazinyl Group: The chloropyridazinyl group is introduced through a substitution reaction, often using chlorinating agents.
Attachment of the Diethoxyphenyl Group: The diethoxyphenyl group is attached via a coupling reaction, which may involve the use of palladium catalysts and suitable ligands.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloropyridazin-3-yl)-4-(3,4-diethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridazinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-(6-Chloropyridazin-3-yl)-4-(3,4-diethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridazin-3-yl)-4-(3,4-diethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(6-Chloropyridazin-3-yl)-4-(3,4-diethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds, such as:
Pyrazolopyridines: Compounds with a similar core structure but different substituents.
Chloropyridazines: Compounds with a chloropyridazinyl group but different core structures.
Diethoxyphenyl Derivatives: Compounds with a diethoxyphenyl group but different core structures.
Uniqueness: The uniqueness of 1-(6-Chloropyridazin-3-yl)-4-(3,4-diethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C21H22ClN5O3 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-4-(3,4-diethoxyphenyl)-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C21H22ClN5O3/c1-4-29-15-7-6-13(10-16(15)30-5-2)14-11-19(28)23-21-20(14)12(3)26-27(21)18-9-8-17(22)24-25-18/h6-10,14H,4-5,11H2,1-3H3,(H,23,28) |
InChI Key |
YOVBDFAOFXRWER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=NN3C4=NN=C(C=C4)Cl)C)OCC |
Origin of Product |
United States |
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